molecular formula C25H23N7O3 B2503232 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-71-5

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2503232
M. Wt: 469.505
InChI Key: QGLWZKZGGLGELV-UHFFFAOYSA-N
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Description

The compound , 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds is known for its diverse range of biological activities and has been the subject of various synthetic efforts to explore its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the condensation of various starting materials such as hydrazino pyrimidines, aromatic aldehydes, and ethyl cyanoacetate. For instance, derivatives of 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine have been used to synthesize new triazolo[4,3-c]pyrimidines . Additionally, a three-component condensation method involving aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride in alkaline ethanol has been employed to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes to access the triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, UV, and MS, along with elemental analysis . For specific derivatives, X-ray single crystal diffraction has been used to determine the precise geometry of the molecules . Additionally, computational methods like DFT calculations can provide insights into the electronic structure and predict spectral properties, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The triazolopyrimidine core can undergo various chemical reactions, depending on the substituents present on the ring. The synthesis of these compounds often involves condensation reactions, which can be tailored to introduce different functional groups, leading to a wide array of derivatives with potentially distinct chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The intermolecular contacts and the overall molecular conformation can be studied using Hirshfeld surface analysis, which provides insight into the solid-state properties of these compounds . The antibacterial activity of certain derivatives has been evaluated, indicating that these compounds can exhibit significant biological effects, which may correlate with their chemical properties .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of compounds that has seen extensive research in the synthesis of novel heterocyclic compounds. Researchers have developed various methodologies to synthesize [1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the compound's relevance in creating biologically active molecules. These derivatives have been synthesized through reactions involving different reagents, showcasing the versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in medicinal chemistry and supramolecular assemblies. For instance, heteroaromatization with 4-Hydroxycoumarin and reactions of hydrazonoyl halides have been employed to obtain novel pyrimidine derivatives, which have been tested for antimicrobial activity (El-Agrody et al., 2001), (Abdelhamid et al., 2004).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been explored for their ability to form hydrogen-bonded supramolecular assemblies. These studies aim at utilizing the unique properties of pyrimidine derivatives to create structures that could have potential applications in molecular recognition, catalysis, and materials science. For example, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization, forming solid compounds with extensive H-bonding intermolecular interactions, revealing their utility in constructing complex molecular architectures (Fonari et al., 2004).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a significant area of research, reflecting the compound's potential in therapeutic applications. Synthesized compounds of this class have been evaluated for their effectiveness against various bacterial and fungal species, with some showing promising results. This reflects the broader potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance. The research into their biological activities is supported by studies such as the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the diverse therapeutic potential of these molecules (Rahmouni et al., 2016).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-21(24(33)29-18-5-4-10-27-14-18)22(16-8-11-26-12-9-16)32-25(28-15)30-23(31-32)17-6-7-19(34-2)20(13-17)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLWZKZGGLGELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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